Carbamothioic acid, ethyl-, O-pentyl ester
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Overview
Description
Carbamothioic acid, ethyl-, O-pentyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, ethyl-, O-pentyl ester can be synthesized through the esterification of carbamothioic acid with ethyl alcohol and pentyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester bond. Common catalysts used in this process include concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing and heating of reactants, ensuring a consistent and high yield of the desired ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, ethyl-, O-pentyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of primary alcohols.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride as the reducing agent.
Transesterification: Alcohols and acid or base catalysts
Major Products
Hydrolysis: Carbamothioic acid and alcohols.
Reduction: Primary alcohols.
Transesterification: Different esters
Scientific Research Applications
Carbamothioic acid, ethyl-, O-pentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, ethyl-, O-pentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Carbamothioic acid, ethyl-, O-pentyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these esters share a common functional group, they differ in their chemical structures and properties. For example, ethyl acetate is commonly used as a solvent, while methyl butyrate is known for its fruity aroma . The unique structure of this compound gives it distinct properties and applications .
Similar Compounds
Ethyl acetate: Used as a solvent in various applications.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Isopropyl butyrate: Used in the production of fragrances.
Properties
CAS No. |
55860-52-1 |
---|---|
Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
O-pentyl N-ethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-3-5-6-7-10-8(11)9-4-2/h3-7H2,1-2H3,(H,9,11) |
InChI Key |
HDWAGUHOVVKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=S)NCC |
Origin of Product |
United States |
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